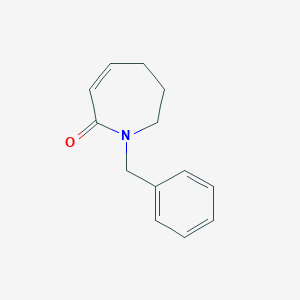
1-benzyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3,4-dihydro-2H-azepin-7-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,4-dihydro-2H-azepin-7-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable diketone in the presence of a base can lead to the formation of the azepine ring . Another method involves the use of multicomponent heterocyclization reactions, where small or medium carbo-, oxa-, or azacyclanes are used as starting materials .
Industrial Production Methods
Industrial production of 1-benzyl-3,4-dihydro-2H-azepin-7-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-3,4-dihydro-2H-azepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce dihydroazepines .
Applications De Recherche Scientifique
1-benzyl-3,4-dihydro-2H-azepin-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticonvulsant and antidepressant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-3,4-dihydro-2H-azepin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its potential effects on mood and behavior . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-benzyl-3,4-dihydro-2H-azepin-7-one include other azepines, such as:
- 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 1,3-dihydro-2H-benzo[d]azepin-2-ones
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
What sets 1-benzyl-3,4-dihydro-2H-azepin-7-one apart from these similar compounds is its specific structure and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-benzyl-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C13H15NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2 |
Clé InChI |
JGWKMNFFFCNAIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(=O)N(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


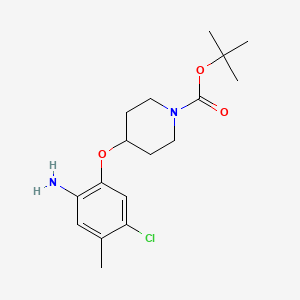
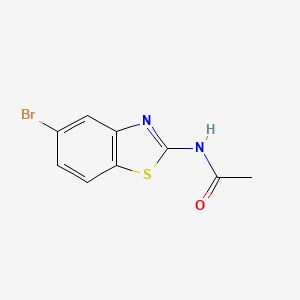
![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
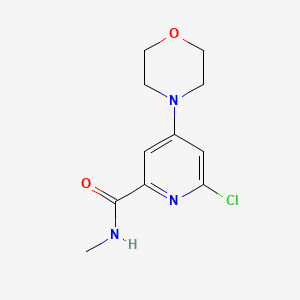
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
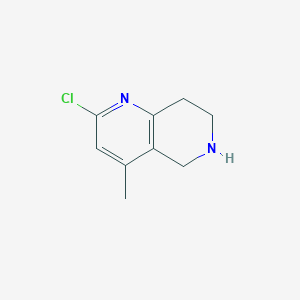
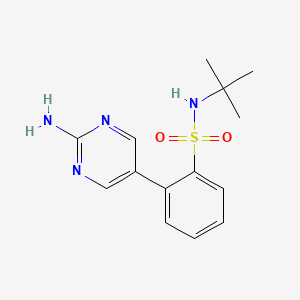
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)

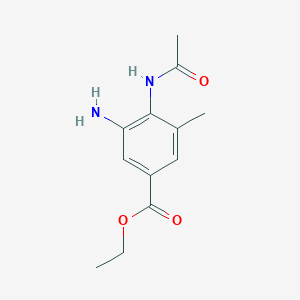
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)

